3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Description
3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S2/c1-33-19-10-7-14(11-20(19)34-2)23(30)25-15-8-9-17-21(12-15)36-24(27-17)35-13-22(29)26-16-5-3-4-6-18(16)28(31)32/h3-12H,13H2,1-2H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYKUGRZWOPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the nitrophenyl group and the dimethoxybenzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and nitroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could produce a nitroso or nitro compound.
Scientific Research Applications
3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to changes in cellular processes, making it useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the benzothiazole and nitrophenyl groups.
N-(2-nitrophenyl)benzamide: Lacks the dimethoxy and benzothiazole groups.
Benzothiazole derivatives: May have different substituents on the benzothiazole ring.
Uniqueness
What sets 3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
